molecular formula C7H4ClF2NO B039860 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride CAS No. 118591-69-8

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No. B039860
M. Wt: 191.56 g/mol
InChI Key: QBIPVAANFKTSIG-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06670373B1

Procedure details

In a fashion similar to that for preparation 15, 2,6-difluorobenzoylchloride oxime (1.00 g, 5.19 mmol), methyl-2-butynoate (1.01 g, 10.4 mmol), triethyl amine (0.94 ml, 6.8 mmol) in diethyl ether (3 ml), and diethyl ether (25 ml) afforded 4-methoxycarbonyl-5-methyl-3-(2,6-difluorophenyl)isoxazole (0.80 g, 61%) after purification by column chromatography (silica gel, hexanes/diethyl ether gradient).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[C:4](=[N:6][OH:7])Cl.[CH3:13][O:14][C:15](=[O:19])[C:16]#[C:17][CH3:18].C(N(CC)CC)C>C(OCC)C>[CH3:13][O:14][C:15]([C:16]1[C:4]([C:3]2[C:2]([F:1])=[CH:11][CH:10]=[CH:9][C:8]=2[F:12])=[N:6][O:7][C:17]=1[CH3:18])=[O:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(Cl)=NO)C(=CC=C1)F
Name
Quantity
1.01 g
Type
reactant
Smiles
COC(C#CC)=O
Name
Quantity
0.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1C)C1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.